4-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(1,3-thiazol-2-yl)butanamide
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Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . New sugar hydrazones incorporating furan and/or 1,3,4-thiadiazole ring systems were synthesized by reaction of the corresponding hydrazide with different aldose sugars . Heterocyclization of the formed hydrazones afforded the derived acyclic nucleoside analogues possessing the 1,3,4-oxadiazoline as modified nucleobase via acetylation followed by the heterocyclization process .Molecular Structure Analysis
The molecular structure analysis of similar compounds has been conducted using Density Functional Theory (DFT) and molecular modeling . The highest occupied molecular orbitals (HOMOs) and lowest unoccupied molecular orbitals (LUMOs) were evaluated to identify the reactivity parameter .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds include the reaction of the corresponding hydrazide with different aldose sugars, followed by heterocyclization of the formed hydrazones .Scientific Research Applications
Antitumor Activity
Several studies have focused on the antitumor applications of compounds structurally similar to 4-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(1,3-thiazol-2-yl)butanamide. These compounds have demonstrated moderate antitumor activity against various malignant tumor cells. Specifically, derivatives of this compound class have shown sensitivity in the UO31 renal cancer cell line, indicating potential as cancer therapeutics (Horishny & Matiychuk, 2020).
Antimicrobial Properties
Some thiazolidinone derivatives, related to the compound , have been tested for their antimicrobial activities. These studies have found promising antibacterial and antifungal effects against a variety of microbial strains, suggesting potential use in treating infections (Baviskar, Khadabadi, & Deore, 2013).
Chemical Synthesis and Structure-Activity Relationship
The synthesis of similar thiazolidinone derivatives has been a subject of interest, with research aimed at understanding their structure-activity relationships. These insights are crucial for developing more effective drugs based on this chemical structure (Horishny & Matiychuk, 2020).
Apoptosis Induction in Cancer Cells
Compounds structurally similar to this compound have been observed to induce apoptosis in human leukemia cells. This provides a basis for their potential application in cancer therapy, particularly in targeting specific cancer cell lines (Chandrappa et al., 2009).
Properties
IUPAC Name |
4-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(1,3-thiazol-2-yl)butanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O3S3/c19-12(17-14-16-5-8-23-14)4-1-6-18-13(20)11(24-15(18)22)9-10-3-2-7-21-10/h2-3,5,7-9H,1,4,6H2,(H,16,17,19)/b11-9+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WURJYDRJYBJQON-PKNBQFBNSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C=C2C(=O)N(C(=S)S2)CCCC(=O)NC3=NC=CS3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)/C=C/2\C(=O)N(C(=S)S2)CCCC(=O)NC3=NC=CS3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O3S3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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